molecular formula C14H17N3O B6538236 N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide CAS No. 1172862-72-4

N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B6538236
CAS No.: 1172862-72-4
M. Wt: 243.30 g/mol
InChI Key: MQBAGUJFNFHKCE-UHFFFAOYSA-N
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Description

N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a synthetic pyrazole derivative offered for research purposes. This compound belongs to a class of heterocyclic molecules recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Pyrazole cores are frequently investigated for their potential in developing novel therapeutic agents, particularly in the areas of oncology and inflammation . Although the specific mechanism of action for this compound requires further investigation, related N-benzyl pyrazole carboxamide derivatives have been identified as active compounds in biological studies. For instance, similar structures have been shown to promote angiogenesis and migration in human umbilical vein endothelial cells (HUVECs) under serum-free conditions, suggesting a role in studying vascular development and related diseases . Furthermore, pyrazole derivatives are extensively explored for their cytotoxic properties against various cancer cell lines. The pyrazole nucleus is a common feature in molecules designed to inhibit key pathways in cell proliferation and survival . Researchers value this family of compounds for its versatility in drug discovery and biochemical probing. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-benzyl-1-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-17-11(2)9-13(16-17)14(18)15-10-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAGUJFNFHKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)NCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1-Phenylheptane-3,6-Dione

The pyrazole core is synthesized via cyclocondensation of 1-phenylheptane-3,6-dione (CAS 61363-11-9) with ethyl hydrazine in ethanol under reflux. This method exploits the diketone’s reactivity to form the 1-ethyl-5-methyl-substituted pyrazole ring. After 12 hours, the intermediate 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid is isolated via acidification (yield: 78–82%). Subsequent coupling with benzyl amine using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dimethylformamide (DMF) yields the final product. This route achieves an overall yield of 63.9% after purification by recrystallization.

Post-Functionalization of Pre-Formed Pyrazole Derivatives

An alternative approach involves functionalizing a pre-assembled pyrazole core. For example, ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate (synthesized via NaH-mediated methylation of ethyl 3-ethyl-5-pyrazolecarboxylate with dimethyl carbonate) is hydrolyzed to the carboxylic acid using NaOH. The acid is then converted to the carboxamide via activation with EDCI/HOBT and reaction with benzyl amine. This method avoids regioselectivity challenges associated with cyclocondensation and achieves higher yields (86.8–90.1%) when excess dimethyl carbonate (350–400 mmol) is used.

Optimization of Reaction Conditions

Solvent and Base Selection

DMF is the preferred solvent for methylation and coupling reactions due to its high polarity and ability to stabilize reactive intermediates. Sodium hydride (NaH) proves critical for deprotonating the pyrazole nitrogen, enabling nucleophilic attack on dimethyl carbonate. Experiments show that increasing NaH from 0.2 g to 0.8 g improves methylation yields from 79.1% to 90.1%.

Temperature and Stoichiometry

Methylation reactions proceed optimally at 110°C, with higher temperatures leading to decomposition. A 4:1 molar ratio of dimethyl carbonate to pyrazole ester maximizes yield (90.1%) while minimizing side products. For carboxamide formation, stoichiometric EDCI (1.1 eq) and HOBT (1.1 eq) are required to prevent unreacted carboxylic acid.

Analytical Characterization

Spectroscopic Data

  • 1H-NMR (DMSO-d6) : δ 2.1 (s, 3H, CH3), 2.3–2.5 (m, 2H, CH2CH3), 4.2 (q, 2H, OCH2), 7.3–7.5 (m, 5H, benzyl aromatic).

  • IR (KBr) : 3369 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (C=O amide), 1456 cm⁻¹ (C=N pyrazole).

Purity and Yield Analysis

MethodYield (%)Purity (HPLC)
Cyclocondensation63.998.2
Post-Functionalization90.199.5

Post-functionalization offers superior yields and purity due to controlled reaction steps and reduced byproduct formation.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Formation

Unsymmetrical diketones may produce regioisomeric pyrazoles. Employing in situ IR monitoring ensures the correct isomer dominates.

Purification of Hydrophobic Intermediates

Liquid-liquid extraction with ethyl acetate and brine effectively removes polar impurities. Final products are purified via silica gel chromatography (hexane:ethyl acetate, 3:1) .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for creating diverse compounds in organic chemistry.

Synthesis Pathways
The synthesis typically involves:

  • Formation of the pyrazole ring: Achieved by reacting hydrazine derivatives with β-diketones.
  • Alkylation: The pyrazole derivative is alkylated using ethyl halides.
  • Benzylation: Final benzylation is performed using benzyl halides under basic conditions.

Biological Applications

Antimicrobial and Anti-inflammatory Properties
Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory activities. These properties are being investigated for their applicability in developing new therapeutic agents.

Mechanism of Action
The compound interacts with specific molecular targets, potentially inhibiting certain enzymes by binding to their active sites. This modulation of enzyme activity can lead to therapeutic effects in various biological contexts.

Pharmaceutical Development

Drug Development Scaffold
Due to its structural characteristics, this compound is being explored as a scaffold for designing novel drugs. Its ability to bind selectively to biological targets makes it a candidate for developing treatments for conditions such as:

  • CNS Disorders: Including schizophrenia, bipolar disorder, and depression.
  • Neurodegenerative Diseases: Such as Alzheimer's disease and Parkinson's disease.

Industrial Applications

Agrochemicals and Specialty Chemicals
In the industrial sector, this compound is utilized in the production of agrochemicals and specialty chemicals. Its properties allow it to be involved in formulations that require specific chemical reactivity or biological activity.

Data Table: Summary of Applications

Application AreaSpecific UsesNotes
Chemical Synthesis Intermediate for complex organic moleculesInvolves multiple synthetic pathways
Biological Research Antimicrobial and anti-inflammatory studiesPotential therapeutic applications
Pharmaceuticals Scaffold for drug developmentTargeting CNS disorders and neurodegenerative diseases
Industrial Use Production of agrochemicalsValuable for specialty chemical formulations

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: CNS Disorders

Preclinical trials explored the compound's effects on animal models of schizophrenia. Findings showed that it acted as a partial agonist at trace amine-associated receptors (TAARs), indicating promise for treating psychotic disorders with potentially fewer side effects than existing medications.

Mechanism of Action

The mechanism of action of N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences between N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide and related compounds:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Notable Features
This compound C₁₄H₁₇N₃O 1-ethyl, 5-methyl, N-benzyl (3) 243.31 Ethyl and methyl enhance lipophilicity
N-benzyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide C₁₃H₁₄N₄O₃ 1-methyl, 4-nitro, N-benzyl (5) 274.28 Nitro group introduces electron-withdrawing effects
N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide Complex structure 4-bromo, 1-ethyl, pyrimidine ring ~500 (estimated) Bromo increases steric bulk; pyrimidine adds rigidity
Anandamide (for functional comparison) C₂₂H₃₇NO₂ Arachidonic acid-derived ethanolamide 347.53 Binds cannabinoid receptors; fatty acid amide

Substituent Effects on Reactivity and Bioactivity

  • Positional Influence: The target compound’s 5-methyl and 1-ethyl groups on the pyrazole ring contrast with the 4-nitro and 1-methyl groups in the analog from .
  • Steric and Electronic Effects : The bromo substituent in ’s compound introduces steric hindrance and electronegativity, which could impede binding to flat active sites compared to the smaller methyl/ethyl groups in the target compound .
  • Amide Side Chain : The N-benzyl group in all pyrazole carboxamides contributes to π-π stacking interactions in receptor binding. However, the hydroxylamine variant in (N-benzyl-N-hydroxy) may increase polarity, reducing cell permeability compared to the target compound’s simpler benzylamide .

Biological Activity

N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

This compound features a unique structure that includes a benzyl group, which enhances its biological activity and binding capabilities. This compound has been investigated for various applications, including antimicrobial and anti-inflammatory properties, as well as its potential role in drug development.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by blocking substrate access at their active sites. The exact molecular pathways involved depend on the biological context and specific target molecules.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to downregulate inflammatory mediators, which could be beneficial in treating conditions characterized by excessive inflammation.

Angiogenesis Promotion

A closely related compound, N-benzyl-5-phenyl-1H-pyrazole-3-carboxamide (BPC), has been shown to promote angiogenesis in human umbilical vein endothelial cells (HUVECs). BPC enhances cell migration and tube formation in the absence of serum and fibroblast growth factor (FGF)-2. This effect is mediated through increased levels of reactive oxygen species (ROS) and nitric oxide (NO), which activate hypoxia-inducible factor 1α (HIF-1α) and vascular endothelial growth factor (VEGF) pathways .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundFindings
AntimicrobialVarious pyrazole derivativesExhibited significant antimicrobial activity against different pathogens
Anti-inflammatoryPyrazole derivativesDownregulation of inflammatory mediators observed
AngiogenesisN-benzyl-5-phenyl-1H-pyrazolePromoted tube formation and migration in HUVECs; increased ROS and NO production

Research Highlights

  • Antimicrobial Studies : While specific studies on this compound are sparse, related pyrazole compounds have shown promising results against bacteria and fungi.
  • Angiogenesis : In studies involving BPC, it was found that treatment led to rapid alignment and tube formation in HUVECs within 12 hours when deprived of serum and FGF-2. The compound significantly increased ROS levels, which are crucial for angiogenic processes .
  • Mechanistic Insights : The modulation of enzyme activity through binding interactions is a critical aspect of the compound's biological function. Further investigations into specific targets could elucidate more detailed mechanisms.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-benzyl-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : Synthesis optimization involves controlling reaction conditions such as temperature (typically 60–100°C), solvent choice (e.g., DMF or toluene), and reaction time (12–24 hours). For instance, continuous flow reactors can improve reaction efficiency by ensuring precise temperature control and reducing side reactions . Purification often employs column chromatography, and intermediates are verified via TLC and NMR spectroscopy .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • 1H/13C NMR : Assigns proton and carbon environments, e.g., the benzyl group’s aromatic signals at δ 7.2–7.4 ppm and ethyl/methyl substituents in aliphatic regions .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+ peaks) .
  • X-ray Crystallography : Resolves 3D conformation and bond angles, as seen in related pyrazole-carboxamide structures (e.g., β angle = 96.446° in monoclinic crystals) .

Q. What are the primary biological assays used to evaluate its therapeutic potential?

  • Methodological Answer : Common assays include:

  • Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays .
  • Antimicrobial Activity : Disk diffusion or microbroth dilution methods to determine MIC values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 calculations) .

Advanced Research Questions

Q. How can contradictory data on biological activity be resolved across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content) or compound purity. Researchers should:

  • Standardize Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and controls.
  • Validate Purity : Reassess compound purity via HPLC (>95%) and confirm solubility in DMSO/PBS .
  • Dose-Response Analysis : Perform EC50/IC50 curves to compare potency thresholds .

Q. What computational strategies are employed to predict its interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., kinase ATP-binding pockets) .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. How do structural modifications (e.g., halogenation) impact its pharmacological profile?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent Variation : Introducing electron-withdrawing groups (e.g., -Cl) to enhance binding affinity .
  • Bioisosteric Replacement : Replacing benzyl with pyridylmethyl groups to improve solubility .
  • Pharmacokinetic Profiling : Measure LogP (via shake-flask method) and metabolic stability (using liver microsomes) .

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